5-Bromo-2-methoxynicotinimidamide
Description
5-Bromo-2-methoxynicotinimidamide is a substituted pyridine derivative featuring a bromine atom at position 5, a methoxy group at position 2, and an imidamide functional group.
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
5-bromo-2-methoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3H,1H3,(H3,9,10) |
InChI Key |
PHDDERVBVJNFDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxynicotinimidamide typically involves the bromination of 2-methoxynicotinimidamide. The reaction is carried out using bromine or a bromine source in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 5-Bromo-2-methoxynicotinimidamide may involve a multi-step synthesis starting from readily available raw materials. The process includes steps such as protection of functional groups, bromination, and deprotection. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxynicotinimidamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinimidamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-methoxynicotinimidamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of functional materials with specific properties, such as conducting polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxynicotinimidamide involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
| CAS Number | Chemical Name | Substituents (Position) | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 1245646-66-5 | 5-Bromo-2-methoxypyridine-3-carboxamide | Br (5), OCH₃ (2), CONH₂ (3) | N/A | Carboxamide instead of imidamide |
| 67367-26-4 | Undisclosed (high similarity) | Likely Br/OCH₃ analogs | 0.95 | Minor substituent variation |
| 54916-66-4 | 5-Bromo-2-methoxynicotinic acid | Br (5), OCH₃ (2), COOH (3) | 0.85 | Carboxylic acid instead of imidamide |
| 1060806-62-3 | 6-Bromo-2-methoxynicotinic acid | Br (6), OCH₃ (2), COOH (3) | 0.87 | Bromine at position 6 |
| 884494-82-0 | 5-Fluoro-2-methoxynicotinic acid | F (5), OCH₃ (2), COOH (3) | 0.86 | Fluorine instead of bromine |
Key Research Findings
5-Fluoro-2-methoxynicotinic acid (CAS 884494-82-0) highlights the impact of halogen electronegativity: fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to bromine .
Functional Group Influence: Carboxylic acid derivatives (e.g., CAS 54916-66-4) exhibit higher polarity and solubility in aqueous media compared to carboxamides or imidamides, which could influence their pharmacokinetic profiles .
Limitations and Notes
Nomenclature Discrepancy: The term "nicotinimidamide" may refer to an imidamide-functionalized nicotinic acid derivative. However, the evidence primarily discusses carboxamides and carboxylic acids. Direct data on imidamide analogs remains scarce.
Structural Similarity vs. Functional Equivalence: While similarity scores (e.g., 0.95 for CAS 67367-26-4) suggest close structural resemblance, minor substituent changes can significantly alter biological activity or toxicity .
Biological Activity
5-Bromo-2-methoxynicotinimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Bromo-2-methoxynicotinimidamide is a halogenated derivative of nicotinic acid, characterized by the presence of a bromine atom and a methoxy group. Its chemical formula is , and it exhibits both lipophilic and hydrophilic characteristics, making it suitable for various biological applications.
Research indicates that 5-Bromo-2-methoxynicotinimidamide may interact with several biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has shown potential as a modulator of nAChRs, which are implicated in cognitive functions and neuroprotection.
- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-Bromo-2-methoxynicotinimidamide. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression.
Neuroprotective Effects
The compound's interaction with nAChRs has led to investigations into its neuroprotective effects. Studies indicate that 5-Bromo-2-methoxynicotinimidamide can enhance neuronal survival under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- In Vitro Study on Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with 5-Bromo-2-methoxynicotinimidamide resulted in a significant reduction in cell viability after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Neuroprotection in Animal Models : In animal models of Alzheimer's disease, administration of the compound demonstrated improved cognitive function and reduced neuroinflammation, suggesting its potential role as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
